Pontachrome Red B

Description

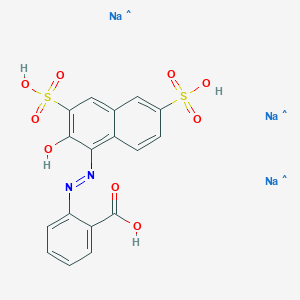

Pontachrome Red B is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications. The compound has the chemical formula C17H9N2Na3O9S2 and a molecular weight of 518.367 g/mol

Properties

Molecular Formula |

C17H12N2Na3O9S2 |

|---|---|

Molecular Weight |

521.4 g/mol |

InChI |

InChI=1S/C17H12N2O9S2.3Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;; |

InChI Key |

WFAIPVSMRHJCGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pontachrome Red B typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. One common method involves the following steps:

Diazotization: An aromatic amine, such as o-aminoanisole, is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process typically includes:

Acetylation: o-Aminoanisole is acetylated using anhydride and dichloroethanes in the presence of a catalyst at 70-85°C for 0.8-1.5 hours.

Nitration: The acetylated product undergoes nitration with fuming nitric acid at 40-55°C for 0.7-2 hours.

Hydrolysis: The nitrated product is hydrolyzed to remove the acetyl group, resulting in the formation of the final dye.

Chemical Reactions Analysis

Types of Reactions

Pontachrome Red B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction of the azo group can result in the formation of aromatic amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like halogens, sulfonic acids, and alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original dye.

Reduction: Aromatic amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pontachrome Red B has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in complexometric titrations.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.

Industry: Widely used in textile dyeing, printing inks, and as a colorant in various products

Mechanism of Action

The mechanism of action of Pontachrome Red B involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can be detected spectrophotometrically. The dye’s ability to bind to specific substrates makes it useful in analytical chemistry and diagnostic applications . The molecular pathways involved include electrostatic interactions, hydrogen bonding, and van der Waals forces.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in multiple fields.

Q & A

Q. What are the critical spectroscopic properties of Pontachrome Red B for its application in biological staining?

To characterize its spectroscopic behavior, use UV-Vis spectrophotometry (e.g., absorbance peaks between 500–600 nm) and fluorescence spectroscopy (excitation/emission maxima). Calibrate instruments with standard solutions and validate measurements against known spectra. Reproducibility requires strict control of solvent pH and temperature, as spectral shifts occur under varying conditions .

Q. How does pH influence the stability of this compound in aqueous solutions?

Design a stability study with pH ranges (e.g., 2–12) and monitor degradation via HPLC over time. Use buffer systems to maintain pH, and quantify degradation products using mass spectrometry. Include control groups without the compound to rule out buffer interference. Data should be analyzed using ANOVA to identify significant pH-dependent trends .

Q. What are the standard protocols for quantifying this compound in complex matrices (e.g., biological tissues)?

Employ extraction methods like solid-phase extraction (SPE) followed by HPLC-UV or LC-MS/MS. Validate recovery rates using spiked samples and internal standards (e.g., deuterated analogs). Calibration curves must cover expected concentrations, with R² > 0.98. Document limits of detection (LOD) and quantification (LOQ) to ensure methodological rigor .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles: optimize reaction conditions (temperature, catalyst concentration) using factorial design experiments. Characterize batches via NMR, FTIR, and elemental analysis. Statistical tools like principal component analysis (PCA) can identify critical synthesis parameters influencing purity .

Q. What methodologies resolve contradictions in reported binding affinities of this compound to serum albumin?

Conduct comparative studies under standardized conditions (pH 7.4, 37°C). Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding constants. Apply meta-analysis to reconcile discrepancies, adjusting for variables like ionic strength. Control for false discovery rates using Benjamini-Hochberg correction when analyzing multi-experiment datasets .

Q. How should researchers design experiments to study the redox behavior of this compound in cellular environments?

Use cyclic voltammetry in physiologically relevant buffers (e.g., PBS with glutathione). Couple with live-cell imaging to correlate redox activity with subcellular localization. Include ROS scavengers (e.g., NAC) as negative controls. Data interpretation should distinguish between direct redox activity and indirect effects via cellular pathways .

Q. What statistical approaches are optimal for analyzing high-dimensional datasets from this compound interaction screens?

Apply LASSO regression to identify significant predictors from high-throughput assays (e.g., protein binding arrays). For multiple hypothesis testing, control the false discovery rate (FDR) using the Benjamini-Hochberg procedure. Validate findings with bootstrapping or cross-validation to ensure robustness .

Methodological Best Practices

- Reproducibility : Document reagent sources, instrument settings, and environmental conditions. Share raw data and analysis scripts via repositories like Zenodo .

- Data Contradictions : Perform sensitivity analyses to test assumptions (e.g., outlier exclusion criteria). Use Bland-Altman plots for method comparison studies .

- Ethical Compliance : For studies involving human-derived samples, obtain IRB approval and explicitly state inclusion/exclusion criteria in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.